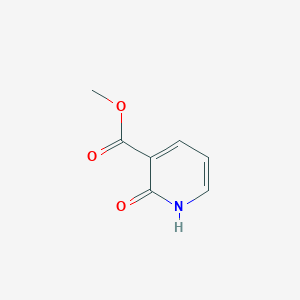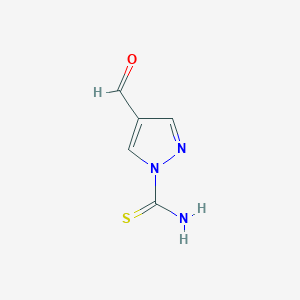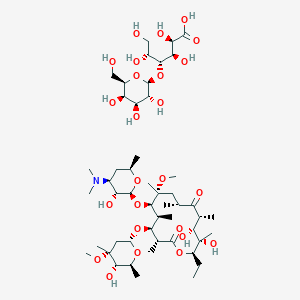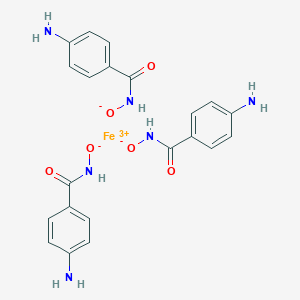
2,5-Dimethoxy-3,4-dimethylphenethylamine hydrochloride
Vue d'ensemble
Description
2,5-Dimethoxy-3,4-dimethylphenethylamine is a phenethylamine-type designer drug . It is commonly known as a psychoactive drug and was detected as a psychostimulant in the urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS) .
Molecular Structure Analysis
The molecular formula of 2,5-Dimethoxy-3,4-dimethylphenethylamine is C12H19NO2 . It has an average mass of 209.285 Da and a monoisotopic mass of 209.141586 Da .Physical And Chemical Properties Analysis
The compound is a liquid at room temperature with a density of 1.089 g/mL at 25 °C . It has a refractive index of n20/D 1.5424 (lit.) and a boiling point of 160 °C/10 mmHg (lit.) .Applications De Recherche Scientifique
Neurotoxicity Studies
- Neurotoxicity Evaluation : A study by Asanuma, Miyazaki, and Funada (2020) assessed the neurotoxicity of 2,5-dimethoxy-substituted phenethylamines, including variants related to 2,5-Dimethoxy-3,4-dimethylphenethylamine, in monoaminergic neurons. They found significant cytotoxicity and apoptotic changes in these neurons, suggesting a potential model for studying neurotoxic effects of similar compounds (Asanuma, Miyazaki, & Funada, 2020).
Chemical Synthesis and Reactions
- Synthesis and Reaction Studies : Smith, Norman, and Rowley (1970) explored the reactions of compounds structurally related to 2,5-Dimethoxy-3,4-dimethylphenethylamine with iron(II) ions, contributing to our understanding of the chemical properties and synthesis processes of these compounds (Smith, Norman, & Rowley, 1970).
Metabolic Pathways and Detection
- In Vivo Metabolism : Kanamori et al. (2002) studied the in vivo metabolism of a related compound, 4-bromo-2,5-dimethoxyphenethylamine, in rats. This research helps in understanding the metabolic pathways and potential metabolites of related compounds, including 2,5-Dimethoxy-3,4-dimethylphenethylamine (Kanamori et al., 2002).
Analytical Techniques
- Drug Detection : Nieddu et al. (2015) developed a method for the simultaneous determination of 11 illicit phenethylamines, including variants of 2,5-Dimethoxy-3,4-dimethylphenethylamine, in hair. This technique is valuable for forensic and toxicological investigations (Nieddu et al., 2015).
Other Research Applications
- Behavioral and Neurochemical Studies : Eshleman et al. (2013) examined the behavioral and neurochemical pharmacology of substituted phenethylamines, including compounds similar to 2,5-Dimethoxy-3,4-dimethylphenethylamine. Their findings contribute to understanding the psychoactive effects and receptor interactions of these substances (Eshleman et al., 2013).
Safety and Hazards
The compound is classified as a Skin Corrosive 1B under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has a flash point of 113 °C . The compound is also regulated under the Controlled Drugs and Substances Act (CDSA) and is not available from Sigma-Aldrich Canada .
Mécanisme D'action
Target of Action
2C-G, also known as 2,5-Dimethoxy-3,4-dimethylphenethylamine hydrochloride, is a psychedelic phenethylamine of the 2C-series It is known that phenethylamines typically interact with various serotonin receptors in the brain .
Mode of Action
It is suggested that 2c-g, like other phenethylamines, may exert its effects by binding to and activating certain serotonin receptors . This can lead to a variety of psychological and physiological effects, including changes in perception, mood, consciousness, cognition, and behavior .
Biochemical Pathways
It is known that phenethylamines like 2c-g typically affect the serotonergic system in the brain . This system is involved in various functions, including mood regulation, social behavior, appetite, digestion, sleep, memory, and sexual desire .
Pharmacokinetics
It is known that phenethylamines are typically absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The effects of 2C-G are described as being extremely long-lasting, with a duration of 18–30 hours . Visual effects are reported to be muted or absent, and it is described as an “insight-enhancer” in PiHKAL . These effects can vary greatly among individuals due to factors such as dosage, individual physiology, and set and setting .
Action Environment
The action, efficacy, and stability of 2C-G can be influenced by various environmental factors. These can include the physical environment in which the drug is taken, the mental state of the user, and the presence of other substances in the user’s system . .
Propriétés
IUPAC Name |
2-(2,5-dimethoxy-3,4-dimethylphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2.ClH/c1-8-9(2)12(15-4)10(5-6-13)7-11(8)14-3;/h7H,5-6,13H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTJMRNIFGGQEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1C)OC)CCN)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethoxy-3,4-dimethylphenethylamine hydrochloride | |
CAS RN |
327175-14-4 | |
| Record name | 2,5-Dimethoxy-3,4-dimethylphenethylamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0327175144 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2C-G HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8T1N0Q6L7D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1-(3-Chlorophenyl)-5-[(4-methoxy-2-nitrophenyl)azo]-3-methylbarbituric acid](/img/structure/B157958.png)





